N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.: 91189-06-9
VCID: VC18713877
InChI: InChI=1S/C14H18N2O2/c1-2-15-14(18)12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide

CAS No.: 91189-06-9

Cat. No.: VC18713877

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide - 91189-06-9

Specification

CAS No. 91189-06-9
Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name 1-benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H18N2O2/c1-2-15-14(18)12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)
Standard InChI Key OCMQLNXULHLWBT-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

N-Ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide features a pyrrolidine ring substituted with an amide group at position 3, a benzyl group at position 1, and an ethylamine side chain. The 5-oxo moiety introduces a ketone group, critical for hydrogen bonding in enzyme interactions . Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight246.30 g/mol
IUPAC Name1-Benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide
SolubilityLow in water; soluble in organic solvents (e.g., DCM, acetonitrile)
Melting PointNot reported (requires experimental determination)

The compound’s three-dimensional conformation, as revealed by PubChem’s 3D structure model, shows a planar amide group and a puckered pyrrolidine ring, which may influence its binding to biological targets .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide typically begins with methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate (Compound A). Reacting this intermediate with ethylamine in dichloromethane or acetonitrile yields the corresponding amide (Compound B) . Subsequent hydrogenation using catalysts like palladium on carbon removes protecting groups, yielding the final product .

Reaction Scheme:

Methyl ester+EthylamineDCMAmide intermediateH2/Pd-CN-Ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide\text{Methyl ester} + \text{Ethylamine} \xrightarrow{\text{DCM}} \text{Amide intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-Ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide}

Process Optimization

Key parameters affecting yield include:

  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.

  • Temperature: Reactions conducted at 45–60°C enhance conversion rates .

  • Catalyst Loading: Hydrogenation efficiency increases with 10–20% palladium on carbon .

Biological Activities and Mechanism of Action

Enzyme Inhibition

N-Ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide exhibits potent inhibition of enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis fatty acid biosynthesis . Crystal structures reveal that the compound binds to InhA’s substrate-binding pocket, forming hydrogen bonds with Tyr158 and NADH cofactor .

Inhibitory Data:

Enzyme TargetIC50_{50} (µM)Selectivity Over Human ENR
InhA (M. tuberculosis)0.12 ± 0.03>100-fold

Antimicrobial Activity

The compound demonstrates bacteriostatic activity against drug-resistant M. tuberculosis strains (MIC: 2–4 µg/mL) . Synergy with first-line antitubercular drugs like isoniazid has been observed, reducing MIC values by 50% .

Comparative Analysis with Analogues

Substituent Effects

  • N-Alkyl Group: Replacement of the ethyl group with bulkier substituents (e.g., cyclopropyl) reduces InhA affinity by 3-fold due to steric clashes .

  • Benzyl vs. Hydroxyphenyl: Analogues with 4-hydroxyphenyl groups (e.g., CID 3159235) exhibit improved solubility but lower membrane permeability .

Chirality and Activity

Resolution of racemic mixtures reveals that the (R)-enantiomer is 160-fold more potent than the (S)-form against InhA, highlighting the importance of stereochemistry .

Recent Research Developments (2024–2025)

Formulation Advances

Nanoemulsion-based delivery systems have enhanced oral bioavailability from 12% to 58% in rat models, addressing solubility limitations .

Combination Therapies

Co-administration with cytochrome P450 inhibitors (e.g., ciprofloxacin) prolongs half-life from 2.1 to 4.8 hours, enabling once-daily dosing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator